

Comparative Analysis of SB-590885 Cross-Reactivity with Other RAF Inhibitors

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Compound of Interest		
Compound Name:	SB-590885	
Cat. No.:	B10761843	Get Quote

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity and potential for cross-reactivity of these molecules is paramount. This guide provides a detailed comparison of **SB-590885**, a potent B-Raf inhibitor, with other inhibitors targeting the RAF kinase family. The information presented herein is supported by experimental data to aid in the objective assessment of its performance against alternatives.

Selectivity Profile of SB-590885

SB-590885 is a small molecule of the triarylimidazole class that potently and selectively inhibits B-Raf kinase activity.[1] It functions as a Type I inhibitor, binding to the active conformation of the kinase.[2][3] Experimental data demonstrates that **SB-590885** exhibits significant selectivity for B-Raf over the closely related c-Raf (or RAF1).[1][4][5] Furthermore, when tested against a broader panel of kinases, it shows minimal off-target activity, underscoring its high specificity.[1] [6]

Quantitative Inhibitor Potency

The following table summarizes the in vitro potency of **SB-590885** against B-Raf and c-Raf.



Inhibitor	Target	Ki (nM)	Kd (nM)	Selectivity (c- Raf/B-Raf)
SB-590885	B-Raf	0.16[1][4][5]	0.3[4][6]	~11-fold[4][5]
c-Raf	1.72[1][5][6]	-		

Comparison with Other RAF Inhibitors

The RAF inhibitor landscape is diverse, with compounds exhibiting varied selectivity profiles across the three RAF isoforms: ARAF, B-Raf, and c-Raf. These inhibitors are often categorized based on their binding mode and isoform specificity.

SB-590885 stands out for being roughly equipotent across the RAF isoforms, a characteristic not shared by all classes of RAF inhibitors.[7][8][9] For instance, Type II inhibitors, while often considered pan-RAF inhibitors, tend to be potent against c-Raf but show relative sparing of ARAF.[7][8][9][10]

The table below provides a comparative overview of the inhibitory activity (IC50 values) of **SB-590885** and other notable RAF inhibitors against different RAF preparations.

Inhibitor	Class	ARAFSS DD (nM)	B-RafWT (nM)	B- RafV600E (nM)	c-RafWT (nM)	c- RafSSDD (nM)
SB-590885	Type I	~15	-	-	-	~2.5
GDC-0879	Type I	>500	~100-300	>500	~100-300	>1000
Tovorafeni b	Type II	-	-	-	94.2	-
Naporafeni b	Type II	-	-	-	3.7	-
BAY 43- 9006 (Sorafenib)	Multi- kinase	-	-	38	6	-



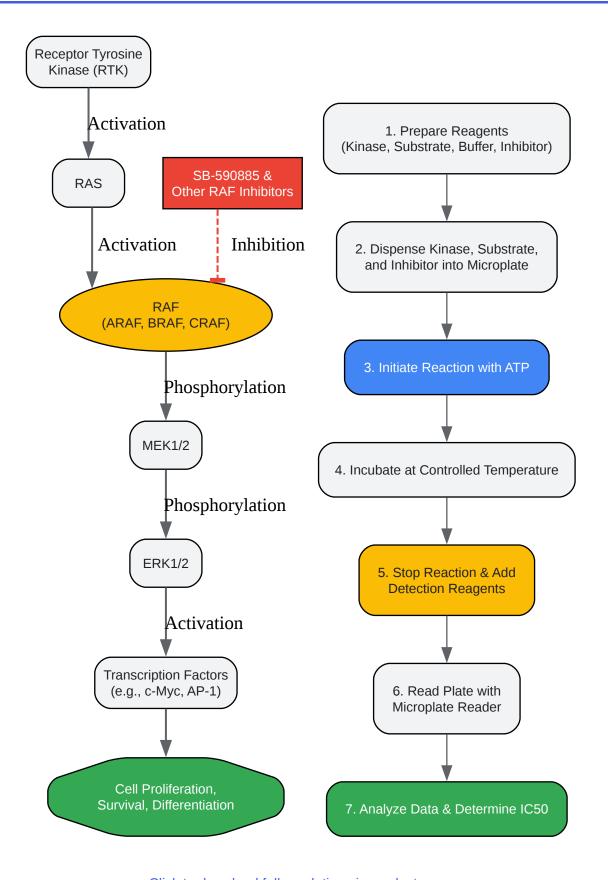


Data for **SB-590885** and GDC-0879 from a study by Tkacik et al.[7] Data for Tovorafenib and Naporafenib from a study by Tkacik et al.[10] Data for BAY 43-9006 from a study by King et al. [1]

Signaling Pathway Context

RAF kinases are central components of the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes like growth, proliferation, and differentiation.[10][11] [12][13] Oncogenic mutations, particularly the V600E mutation in B-Raf, lead to constitutive activation of this pathway, driving the development of various cancers.[2][11][12] SB-590885 and other RAF inhibitors act by competing with ATP for binding to the kinase domain of RAF proteins, thereby inhibiting downstream signaling.





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